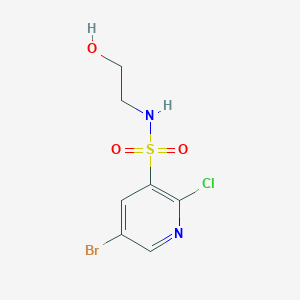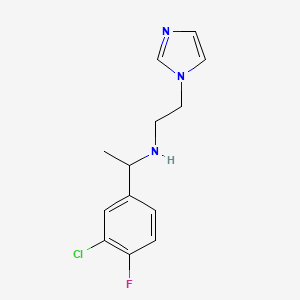![molecular formula C12H16N2O3 B7587588 [1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate is a chemical compound that belongs to the class of local anesthetics. It is also known as Mepivacaine, and it is commonly used in dental and minor surgical procedures. Mepivacaine is a derivative of the amino amide group of local anesthetics, which makes it structurally similar to lidocaine and bupivacaine. In
作用機序
Mepivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation of an action potential. Mepivacaine has a rapid onset of action and a relatively short duration of effect.
Biochemical and Physiological Effects:
Mepivacaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 2 hours. Mepivacaine has been shown to have minimal systemic toxicity and does not cause significant cardiovascular or respiratory effects. However, it can cause local reactions, such as pain and swelling at the site of injection.
実験室実験の利点と制限
Mepivacaine has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a rapid onset of action. Additionally, Mepivacaine has a relatively short duration of effect, which allows for repeated measurements over a short period of time. However, Mepivacaine can cause local reactions, which can interfere with the accuracy of the experimental results.
将来の方向性
There are several future directions for the study of Mepivacaine. One area of research is the development of new formulations of Mepivacaine that have a longer duration of effect. Another area of research is the investigation of Mepivacaine as a treatment for chronic pain and neuropathic pain. Additionally, the use of Mepivacaine in combination with other drugs, such as opioids and non-steroidal anti-inflammatory drugs, is an area of research that could lead to improved pain management strategies.
Conclusion:
In conclusion, Mepivacaine is a local anesthetic that has been extensively studied for its use in dental and minor surgical procedures. It works by blocking the transmission of nerve impulses from the site of injection to the brain. Mepivacaine has several advantages for use in laboratory experiments, but it can cause local reactions that can interfere with the accuracy of the experimental results. There are several future directions for the study of Mepivacaine, including the development of new formulations and the investigation of its use in chronic and neuropathic pain management.
合成法
The synthesis of Mepivacaine involves the reaction of 2-amino-6-methylbenzoic acid with N-methylpipecolic acid to form the corresponding amide. The amide is then esterified with 1-methylamino-2-propanol to form Mepivacaine. The synthesis of Mepivacaine is a straightforward process that can be performed in a laboratory setting.
科学的研究の応用
Mepivacaine has been extensively studied for its use as a local anesthetic in dental and minor surgical procedures. It has also been used in regional anesthesia for peripheral nerve blocks. Mepivacaine has been compared to other local anesthetics, such as lidocaine and bupivacaine, to determine its efficacy and safety. Additionally, Mepivacaine has been studied for its potential use in pain management and as a treatment for neuropathic pain.
特性
IUPAC Name |
[1-(methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-4-6-9(13)10(7)12(16)17-8(2)11(15)14-3/h4-6,8H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYJZZGIQZQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)OC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)



![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)
